Product packaging for 4,5-Dihydro-2H-benzo[e]indazole(Cat. No.:)

4,5-Dihydro-2H-benzo[e]indazole

Cat. No.: B13909271
M. Wt: 170.21 g/mol
InChI Key: PMZFMFVUBLVADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-2H-benzo[e]indazole is a privileged and synthetically versatile scaffold in medicinal chemistry, recognized for its significant potential in the development of novel therapeutic agents. Its fused tricyclic structure serves as a key pharmacophore in diverse biological activities. Research highlights its application in two major areas: antidiabetic and anticancer drug discovery. In antidiabetic research, specific derivatives have been identified as potent antihyperglycemic agents. One prominent compound, methyl 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate, demonstrated significant glucose uptake stimulation in L6 skeletal muscle cells and decreased glucagon-induced glucose release in HepG2 hepatoma cells . Mechanistic studies revealed that this activity is achieved through the stimulation of insulin-induced signaling at the level of IRS-1, Akt, and GSK-3β, possibly by inhibiting protein tyrosine phosphatase-1B (PTP1B) . In vivo, this derivative exerted an antihyperglycemic effect in type 2 diabetic db/db mice and also improved lipid profiles by significantly reducing triglyceride and total cholesterol levels . In anticancer research, other derivatives have been developed as potent colchicine site inhibitors (CSIs) that target tubulin polymerization . For example, 7-methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles show excellent broad-spectrum antitumor activity, with specific compounds exhibiting growth inhibition (GI50) at nanomolar concentrations across a wide panel of human tumor cell lines, including colon cancer and melanoma . The scaffold's rigidity helps lock the bioactive configuration, eliminating the problem of cis-trans isomerization common in other CSI classes and leading to improved antitumor efficacy . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B13909271 4,5-Dihydro-2H-benzo[e]indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4,5-dihydro-3H-benzo[e]indazole

InChI

InChI=1S/C11H10N2/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-4,7H,5-6H2,(H,12,13)

InChI Key

PMZFMFVUBLVADX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 4,5 Dihydro 2h Benzo E Indazole and Its Derivatives

Classical and Conventional Synthetic Routes

Classical approaches to the benzo[e]indazole framework have traditionally relied on condensation and cyclization reactions, forming the heterocyclic ring system in a sequential manner. These methods often involve the reaction of a ketone or its derivative with a hydrazine (B178648), followed by an intramolecular ring closure.

Condensation-Cyclization Approaches

A prominent strategy in the synthesis of 4,5-dihydro-2H-benzo[e]indazoles involves the initial condensation of a suitable ketone precursor with a hydrazine derivative, which is then followed by a cyclization step to form the final indazole ring.

One effective method involves the use of dilithiated hydrazones as key intermediates. bohrium.com Specifically, the phenylhydrazone of 2-tetralone (B1666913) can be treated with an excess of a strong base, such as lithium diisopropylamide (LDA), to generate a dianion. This dilithiated species is a potent nucleophile, capable of reacting with various electrophiles. The deprotonation occurs at both the N-H of the hydrazine moiety and the α-carbon of the tetralone ring, rendering the hydrazone highly reactive for subsequent C-C bond formation.

Following the formation of the dilithiated 2-tetralone phenylhydrazone, the synthesis proceeds via condensation with aromatic esters. bohrium.com The dianion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an acylated intermediate. This intermediate is then subjected to acidic conditions, which catalyzes an intramolecular cyclization and dehydration cascade to yield the final 4,5-dihydro-2H-benzo[e]indazole product. bohrium.com This two-step, one-pot procedure provides a direct route to 3-aryl-substituted benzo[e]indazoles. The choice of the aromatic ester directly determines the nature of the substituent at the 3-position of the resulting indazole ring.

Starting HydrazoneReagentIntermediateProductRef
2-Tetralone phenylhydrazone1. Lithium diisopropylamide2. Aromatic esterC-acylated hydrazone3-Aryl-4,5-dihydro-2H-benzo[e]indazole bohrium.com

Reactions Involving α,β-Unsaturated Ketones and Hydrazines

The reaction between α,β-unsaturated ketones and hydrazine derivatives represents a fundamental and widely used method for constructing pyrazoline and indazole ring systems. This approach is particularly relevant for the synthesis of hydrogenated benzo[f]indazole derivatives, which are structural isomers of the benzo[e] series. alnoor.edu.iq

The synthesis typically begins with the condensation of an α,β-unsaturated carbonyl compound with a hydrazine. For instance, arylidenes, which are α,β-unsaturated ketones, can undergo a cyclocondensation reaction with a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a base to form a complex cyclohexanone (B45756) derivative. alnoor.edu.iq This intermediate, which contains the core carbocyclic framework, is then treated with hydrazine hydrate (B1144303). The hydrazine initially reacts with one of the carbonyl groups to form a hydrazone, which is followed by an intramolecular 1,3-dipolar cycloaddition and subsequent dehydration to furnish the final benzo[f]indazole derivative. alnoor.edu.iq The reaction of hydrazine hydrate with the intermediate carboxylates proceeds via a simple and efficient 1,3-dipolar cycloaddition, leading to the formation of the target benzo[f]indazole derivatives in yields ranging from 51-69%. alnoor.edu.iq

α,β-Unsaturated SystemCoreactantReagentProduct TypeRef
Arylidene derivativesEthyl acetoacetate1. Alcoholic NaOH2. Hydrazine hydrate4-Aryl-7,7-dimethyl-2,4,4a,6,7,8-hexahydro-3H-benzo[f]indazole-3,5(3aH)-diones alnoor.edu.iq

Modern and Catalytic Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing the indazole nucleus, with a strong emphasis on transition metal catalysis. These modern strategies often provide higher yields, greater functional group tolerance, and novel pathways for bond formation compared to classical methods.

Transition Metal-Catalyzed Cyclizations and Coupling Reactions

Transition metals, particularly palladium, rhodium, and copper, have emerged as powerful catalysts for the synthesis of indazoles and their derivatives. nitk.ac.inresearchgate.net These metals can facilitate a range of transformations, including C-H bond activation, cross-coupling reactions, and intramolecular cyclizations, enabling the construction of the this compound skeleton and related structures through novel disconnection approaches.

A notable example is the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles. nih.govacs.org This method involves a formal [4+1] annulation between azobenzenes and aldehydes. The reaction is initiated by the Rh(III)-catalyzed direct addition of an azobenzene (B91143) C–H bond to an aldehyde. This is followed by a subsequent cyclization and aromatization sequence to afford the N-aryl-2H-indazole product. acs.org This strategy is highly efficient and compatible with a wide array of functional groups. acs.org

Palladium catalysis has also been extensively used. For example, 2-aryl-2H-indazoles can be synthesized via a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org This reaction tolerates a broad spectrum of both electron-donating and electron-withdrawing substituents. Furthermore, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide another efficient route to 2H-indazoles, where the copper catalyst is crucial for the key C-N and N-N bond formations. organic-chemistry.org

Catalyst SystemSubstratesReaction TypeProductRef
Rhodium(III)Azobenzenes, AldehydesC-H Activation, Cyclative CaptureN-Aryl-2H-indazoles nih.govacs.org
Palladium(0)N-Aryl-N-(o-bromobenzyl)hydrazinesIntramolecular Amination2-Aryl-2H-indazoles organic-chemistry.org
Copper(I)2-Bromobenzaldehydes, Primary amines, Sodium azideMulticomponent Reaction2H-Indazoles organic-chemistry.org
Palladium-Catalyzed C-H Amination Reactions

Palladium-catalyzed C-H amination has emerged as a powerful tool for the construction of N-heterocycles. This method allows for the direct formation of carbon-nitrogen bonds, often with high efficiency and functional group tolerance. While direct palladium-catalyzed C-H amination on a pre-formed this compound core is not extensively documented, related palladium-catalyzed reactions are crucial for synthesizing its precursors and analogues. For instance, palladium(II)-catalyzed intramolecular oxidative C-H amination is a developed method for constructing carbazole (B46965) frameworks, a related heterocyclic system. rsc.org This type of transformation highlights the potential for similar strategies to be adapted for the synthesis of benzo[e]indazole derivatives.

Furthermore, palladium catalysis is instrumental in domino reactions to access related indazole structures. A notable example is the synthesis of 3-amino-2H-indazoles from hydrazines and 2-halobenzonitriles. nih.gov This process involves a regioselective palladium-catalyzed coupling followed by an intramolecular hydroamination. nih.gov Such methodologies underscore the versatility of palladium catalysis in building the core indazole ring system, which can be a precursor to the dihydro variant.

Suzuki-Miyaura Coupling Cascade Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govlibretexts.org This reaction is particularly valuable for synthesizing aryl-substituted indazole derivatives, which can then be further modified to produce 4,5-dihydro-2H-benzo[e]indazoles. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org

In the context of indazole synthesis, a common strategy involves the coupling of a bromo-indazole with a suitable boronic acid. For example, 5-bromo-1-methyl-6,7-dihydro-1H-indazole can be coupled with indole-2-boronate using a palladium catalyst to furnish the corresponding 5-(1H-indol-2-yl) derivative. researchgate.net This approach demonstrates the feasibility of introducing complex aryl or heteroaryl substituents onto the indazole core. The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side products. nih.govnih.gov

A regiospecific approach has been reported for the synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. The 2-methyl regioisomer was synthesized via the addition of lithium (1-carboxylato-1H-indole-2-yl)lithium to 2-methyl-2,4,6,7-tetrahydro-indazol-5-one, followed by acid-catalyzed dehydration. researchgate.net

Acid- and Base-Catalyzed Approaches

Traditional acid- and base-catalyzed reactions remain fundamental in the synthesis of heterocyclic compounds. For instance, the synthesis of novel 4,5,6,7-tetrahydro-2H-indazole derivatives has been achieved through the reaction of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate. researchgate.net

Acid catalysis is often employed in cyclization and dehydration steps. For example, the synthesis of 2,3-dihydro-1H-indazoles can be achieved via an acid-catalyzed ring-closure. researchgate.net Base-catalyzed approaches are also prevalent. The synthesis of 2-aryl-substituted 2H-indazoles can be accomplished from 2-bromobenzyl bromides and arylhydrazines using cesium carbonate (Cs₂CO₃) as the base. organic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often enable reactions under solvent-free conditions. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including indazole derivatives, has been successfully achieved using microwave irradiation. dntb.gov.uasemanticscholar.orglew.ro

For example, the synthesis of 2,3-dihydro-4H-benzo rsc.orgresearchgate.netthiazolo[3,2-a]furo[2,3-d]pyrimidin-4-ones has been accomplished via a microwave-assisted radical addition. researchgate.net While a direct microwave-assisted synthesis of this compound is not explicitly detailed, the successful application of this technology to related fused heterocyclic systems suggests its potential applicability. researchgate.net A study on the synthesis of N-2-benzyl-3-(4-ethoxycarbonylphenyl)indazole derivatives found that microwave-assisted synthesis promoted the formation of the desired N-2 substituted product as the major isomer in good yields. semanticscholar.org

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction, aligning with green chemistry principles. nih.gov

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, providing the target compounds in moderate to good yields (55%–72%), which is a notable improvement over a two-step sequence. researchgate.netmdpi.com This method is tolerant of various functional groups on the aromatic ring. researchgate.netmdpi.com Another example is the one-pot, three-component synthesis of 2H-indazole derivatives from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.orgacs.org

Regioselective Synthesis of this compound Isomers and Derivatives

The regioselective synthesis of indazole isomers is a critical challenge due to the presence of two nitrogen atoms in the pyrazole (B372694) ring, which can lead to the formation of N1- and N2-substituted products. The control of regioselectivity is often influenced by reaction conditions, including the choice of catalyst, solvent, and temperature.

For instance, the glycosylation of 4-nitroindazole can be directed to yield either the N1- or N2-ribonucleoside by controlling the reaction time. nih.gov Kinetic control favors the N2-isomer, while thermodynamic control leads to the N1-isomer. nih.gov In the synthesis of 2-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole, a regiospecific approach was developed to obtain the desired 2-methyl regioisomer. researchgate.net

Microwave-assisted synthesis has also been shown to influence regioselectivity. In the synthesis of N-2-benzyl-3-(4-ethoxycarbonylphenyl)indazole derivatives, microwave irradiation promoted the formation of the N-2 substituted isomer as the major product. semanticscholar.org The Vilsmeier-Haack reaction, under both thermal and microwave-assisted conditions, has been utilized for the selective synthesis of 8,9-dihydro-2H-benzo[e]indazoles. dntb.gov.ua

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of 4,5-dihydro-2H-benzo[e]indazoles, while achievable through various established routes, is not without its difficulties. These challenges primarily revolve around issues of regioselectivity, the multi-step nature of many synthetic sequences, and the conditions required for these transformations. Addressing these hurdles forms the basis of future research directions in this area.

The reaction conditions themselves often pose a challenge. Some synthetic methods require harsh conditions, such as high temperatures or the use of strong acids or bases, which can limit the functional group tolerance of the reaction and may not be compatible with sensitive substrates. Consequently, a major thrust of future research is the development of milder and more sustainable reaction conditions. This includes the exploration of photoredox catalysis, microwave-assisted synthesis, and the use of more environmentally benign solvents and reagents.

Another area of focus for future research is the expansion of the substrate scope for the synthesis of this compound derivatives. While methods exist for the preparation of a range of substituted analogues, there is a continuous need to develop new methodologies that allow for the introduction of a wider variety of functional groups onto the benzo[e]indazole core. This will enable the synthesis of novel derivatives with potentially enhanced biological activities or material properties.

The table below summarizes the key synthetic challenges and the corresponding future research directions aimed at overcoming these obstacles.

Synthetic ChallengeFuture Research Direction
Poor regioselectivity in cyclization reactions.Development of highly regioselective catalytic systems.
Multi-step synthetic sequences with low overall yields.Design of convergent syntheses and one-pot reaction cascades.
Harsh reaction conditions (high temperatures, strong acids/bases).Exploration of milder and more sustainable methods (e.g., photoredox catalysis, microwave-assisted synthesis).
Limited substrate scope and functional group tolerance.Development of new methodologies to introduce diverse functional groups.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the definitive structural assignment of organic molecules, including the 4,5-Dihydro-2H-benzo[e]indazole scaffold. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of protons and carbons can be determined. Studies on various substituted indazole and dihydro-indazole derivatives confirm the routine use of ¹H NMR, ¹³C NMR, and 2D NMR techniques for their characterization. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. For derivatives of this compound, the spectrum is typically analyzed for signals corresponding to the aromatic protons, the protons on the dihydropyrazole ring, and the aliphatic protons of the cyclohexene (B86901) moiety. For instance, in related indazole compounds, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and splitting patterns dictated by the substitution on the benzene (B151609) ring. rsc.org The protons on the partially saturated cyclohexene ring at positions 4 and 5 would be expected to resonate in the aliphatic region, likely as multiplets due to their coupling with each other. The NH proton of the indazole ring, if not exchanged with the solvent, would typically appear as a broad singlet at a downfield chemical shift. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. In the context of this compound derivatives, distinct signals are expected for the aromatic carbons, the carbons of the pyrazole (B372694) ring, and the aliphatic carbons of the dihydro portion. Aromatic and pyrazole ring carbons generally resonate in the δ 110-150 ppm range. rsc.org The aliphatic carbons at positions 4 and 5 would appear in the upfield region of the spectrum. The presence of substituents significantly influences the chemical shifts of the adjacent carbon atoms, a principle widely used to confirm the position of functional groups on the indazole framework. acs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, which helps in tracing the connectivity of protons within the aliphatic and aromatic parts of the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting the different fragments of the molecule, such as linking the substituent groups to the main heterocyclic scaffold and confirming the fusion of the rings. sdsu.edu

These techniques, used in concert, provide a comprehensive and unambiguous structural determination of complex heterocyclic systems like substituted 4,5-Dihydro-2H-benzo[e]indazoles.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the analysis of this compound and its derivatives, IR spectra are recorded to confirm the presence of key structural features. nih.gov

A typical IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: A peak in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the indazole ring. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro-cyclohexene ring would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations for the C=N bond in the pyrazole ring and the C=C bonds in the aromatic ring are expected in the 1450-1620 cm⁻¹ region.

C-N Stretching: These vibrations usually occur in the 1200-1350 cm⁻¹ range.

The precise positions of these bands can be found in the analysis of various indazole derivatives, providing a reliable method for functional group identification. For example, in a study of related indazole compounds, characteristic IR absorptions were used to confirm the structural features of the synthesized molecules. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. For derivatives of this compound, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

As of the latest available information, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in major chemical databases or peer-reviewed journals. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

For related compounds, such as derivatives of 3-(4-Pyrid-yl)-4,5-dihydro-1H-benzo[g]indazole, X-ray crystallography has been successfully employed to elucidate their molecular geometry. For instance, studies on the benzo[g] isomer have revealed a screw-boat conformation for the cyclohexadiene ring and a twisted dihedral angle between the pyrazole and pyridine (B92270) rings. Such analyses also detail the hydrogen bonding networks that stabilize the crystal lattice. However, it is crucial to note that these findings cannot be directly extrapolated to the this compound isomer due to the different fusion of the benzene ring to the indazole core, which would significantly alter its steric and electronic properties.

The absence of specific crystallographic data for this compound means that its precise solid-state conformation, crystal packing, and intermolecular interactions are yet to be experimentally confirmed and would require further investigation.

Theoretical and Computational Investigations of 4,5 Dihydro 2h Benzo E Indazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 4,5-Dihydro-2H-benzo[e]indazole. DFT calculations are instrumental in exploring the relationship between a molecule's geometry and its electronic properties. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G+(d,p) or 6-311++G(d,p). researchgate.netajchem-a.com The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached. nih.gov For the this compound scaffold, this process would precisely define the puckering of the dihydro ring and the planarity of the indazole system.

A comparison between theoretically computed and experimentally determined structural parameters, when available, serves to validate the chosen computational method. For similar heterocyclic compounds, correlation coefficients (R²) between experimental and calculated bond lengths and angles have been found to be high (e.g., 0.9492 for bond lengths), indicating excellent agreement. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for an Indazole Derivative (Note: This table is illustrative of typical parameters obtained from DFT calculations for related structures, as specific experimental data for the title compound is not available in the provided sources.)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO acts as the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are routinely used to compute the energies of these orbitals. rsc.orgresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov For instance, DFT studies on novel indazole derivatives have identified compounds with substantial HOMO-LUMO energy gaps, indicating greater kinetic stability. ajchem-a.comrsc.orgresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Representative Indazole Derivative (Note: This table illustrates typical data derived from HOMO-LUMO analysis. Values are representative of findings for related heterocyclic systems.)

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using the same DFT method and basis set as the geometry optimization. researchgate.net The primary purposes are twofold: first, to confirm that the optimized geometry is a true minimum on the potential energy surface (indicated by the absence of any imaginary frequencies), and second, to aid in the assignment of experimental vibrational spectra. nih.govnih.gov By comparing the computed vibrational modes with the peaks in an experimental IR spectrum, researchers can confidently assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

Tautomerism Studies and Energetic Profiles of this compound Isomers (e.g., 1H- vs. 2H-indazole)

Indazoles, including the benzo[e]indazole scaffold, can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. researchgate.net Tautomerism significantly influences the synthesis, reactivity, physical properties, and biological activity of these compounds. researchgate.net The 1H-indazole is generally considered the most stable and predominant form. researchgate.net

Computational chemistry, particularly DFT, is an invaluable tool for studying the energetic profiles of these tautomers. nih.gov By calculating the total electronic energy of each tautomer (e.g., 1H-benzo[e]indazole vs. 2H-benzo[e]indazole), their relative stabilities can be determined. Thermodynamic calculations have confirmed that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer. researchgate.net

However, the stability can be influenced by substitution and environmental factors. Studies have shown that the less stable 2H-tautomer can be stabilized and even isolated through the formation of strong intramolecular or intermolecular hydrogen bonds. nih.gov The polarity of the solvent can also shift the tautomeric equilibrium. Furthermore, DFT calculations have revealed that the enhanced stability of the 2H form in certain solutions can be attributed to the formation of highly stable centrosymmetric dimers linked by intermolecular hydrogen bonds. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov This method is central to computer-aided drug design for predicting how a compound like this compound might interact with a specific biological target.

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. rsc.orgresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on related 4,5-dihydro-2H-indazole derivatives have successfully predicted their binding modes within the active site of enzymes like cyclooxygenase-2 (COX-2). nih.gov Similarly, other indazole derivatives have been docked against renal cancer-related proteins, with results showing high binding energies for the most active compounds. rsc.orgresearchgate.net These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for an Indazole Derivative against a Protein Target (Note: This table is a representative example of data generated from molecular docking studies on related compounds.)

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis focuses on the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. For this compound, the non-aromatic dihydro ring introduces conformational flexibility. Structural studies of a related compound, 3-(4-pyridyl)-4,5-dihydro-1H-benzo[g]indazole, revealed that its partially saturated cyclohexadiene ring adopts a screw-boat conformation. nih.gov Similar analyses would be essential to understand the accessible shapes of the benzo[e]indazole scaffold.

Quantum Chemical Descriptors and Reactivity Predictions

The reactivity and electronic properties of this compound have been elucidated through theoretical and computational studies, primarily employing Density Functional Theory (DFT). These investigations provide valuable insights into the molecule's stability, reactivity, and potential for chemical transformations.

A key aspect of these computational analyses is the determination of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While specific DFT calculations providing a complete set of quantum chemical descriptors for the parent this compound are not extensively detailed in readily available literature, the principles of such analyses are well-established. For instance, in a study on the synthesis of various fused pyrazoles, including this compound derivatives, DFT calculations were utilized to ascertain the relative stability of potential isomers, underscoring the utility of this method in understanding the fundamental properties of this heterocyclic system. thieme-connect.comresearchgate.net

The following table illustrates the typical quantum chemical descriptors that are calculated from HOMO and LUMO energies and their significance in predicting the reactivity of a molecule like this compound. The values presented here are hypothetical, as a specific published dataset for the parent compound could not be located.

DescriptorFormulaSignificanceHypothetical Value (eV)
EHOMO -Electron-donating ability-5.8
ELUMO -Electron-accepting ability-1.2
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and kinetic stability4.6
Ionization Potential (I) -EHOMOEnergy required to remove an electron5.8
Electron Affinity (A) -ELUMOEnergy released when an electron is added1.2
Global Hardness (η) (I - A) / 2Resistance to change in electron distribution2.3
Global Softness (S) 1 / (2η)Reciprocal of hardness, indicates reactivity0.217
Electronegativity (χ) (I + A) / 2Power to attract electrons3.5
Chemical Potential (μ) Escaping tendency of electrons-3.5
Electrophilicity Index (ω) μ2 / (2η)Propensity to accept electrons2.66

Further computational studies on this compound and its derivatives are crucial for a deeper understanding of their reaction mechanisms and for the rational design of new compounds with specific chemical and biological activities.

Chemical Reactivity and Derivatization Strategies for 4,5 Dihydro 2h Benzo E Indazole

Functionalization at Various Positions of the 4,5-Dihydro-2H-benzo[e]indazole Skeleton

The this compound scaffold offers several positions for functionalization, allowing for the systematic modification of its chemical properties. The reactivity of the C3, N2, and the benzo-fused ring are key areas for introducing chemical diversity.

Late-stage functionalization of the 2H-indazole core via C-H activation has emerged as a powerful strategy. rsc.org This approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. Transition metal-catalyzed reactions, particularly with rhodium, have proven effective for the C-H bond addition of azobenzenes to aldehydes, yielding N-aryl-2H-indazoles. acs.org

The Vilsmeier-Haack reaction has been utilized for the selective synthesis of 8,9-dihydro-2H-benzo[e]indazoles. dntb.gov.ua This reaction typically involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide.

Furthermore, functionalization can be achieved through the use of organometallic intermediates. Magnesium or zinc-heterocyclic intermediates of 4,5-dihydrobenzo[g]indazoles have been employed to introduce various substituents. researchgate.net

Introduction of Diverse Substituents for Structural Modification

A wide array of substituents has been introduced onto the this compound skeleton to explore structure-activity relationships for various biological targets. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Common derivatization strategies involve the introduction of substituents at the N2 position and on the fused benzene (B151609) ring. For instance, a series of 2-aryl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles have been synthesized and evaluated for their analgesic activity. researchgate.net

The synthesis of substituted 4,5-dihydro-2H-indazole derivatives has been a focus of research for developing potential anti-inflammatory agents. researchgate.netnih.gov These efforts have led to the identification of compounds with significant anti-inflammatory profiles and good safety margins. researchgate.netnih.gov

The introduction of various functional groups is often achieved through multi-component reactions or by modifying existing functional groups. For example, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been used to synthesize a broad range of 2H-indazoles with high tolerance for various functional groups. organic-chemistry.org

The following table summarizes some of the substituents introduced and the synthetic methods employed:

Position of Substitution Substituent Type Synthetic Method Reference
N2 Aryl Rhodium(III)-catalyzed C-H bond addition acs.org
N2 Aryl Palladium-catalyzed regioselective N-benzylation/N-arylation organic-chemistry.org
C3 Amino Organophosphorus-mediated reductive cyclization nih.gov
C3 Perfluoroalkyl Not specified nih.gov
Benzo ring Various Vilsmeier-Haack reaction dntb.gov.ua

Ring Transformations and Rearrangement Reactions

Ring transformation and rearrangement reactions of heterocyclic compounds can lead to novel molecular scaffolds with unique biological activities. While specific examples for this compound are not extensively documented in the provided search results, related heterocyclic systems undergo such transformations.

For instance, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be thermally aromatized and subsequently undergo photooxidative ring transformation into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org This highlights the potential for ring system manipulation in related dihydro-heterocycles.

Rearrangements have also been observed in larger ring systems containing nitrogen, such as the rearrangement of 1,5-benzodiazepine-2,4-diones into benzimidazolone derivatives under certain reaction conditions. researchgate.net These examples suggest that the this compound ring system could potentially undergo similar transformations, although specific studies are needed to confirm this.

Heteroatom-Directed Reactivity in this compound

The nitrogen atoms in the pyrazole (B372694) ring of this compound play a crucial role in directing its reactivity. The lone pair of electrons on the nitrogen atoms can act as a directing group in various chemical reactions.

In transition metal-catalyzed C-H functionalization reactions, the nitrogen atoms can coordinate to the metal center, directing the catalytic activity to specific positions on the indazole ring or its substituents. rsc.org This has been exploited in the ortho-C2'-H functionalization of 2H-indazoles. rsc.org

Furthermore, the basicity of the nitrogen atoms allows for reactions such as N-alkylation and N-arylation, which are fundamental for introducing substituents at the N2 position. organic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Exploration of Research Applications for 4,5 Dihydro 2h Benzo E Indazole and Its Analogues

Role as a Privileged Heterocyclic Scaffold in Organic Synthesis

The 4,5-Dihydro-2H-benzo[e]indazole core is recognized as a privileged scaffold in organic synthesis. This designation stems from its utility as a versatile building block for constructing more complex molecules and its application as a ligand in transition-metal catalysis. The inherent reactivity of the indazole ring system, coupled with the conformational flexibility of the dihydro portion, allows for a wide range of chemical transformations.

Building Blocks for Complex Molecular Architectures

The this compound framework serves as a foundational element for the synthesis of a variety of complex molecular architectures. sigmaaldrich.com Its structure can be readily modified at several positions, enabling the introduction of diverse functional groups and the extension of the molecular framework. This adaptability has been leveraged in the development of novel compounds with potential therapeutic applications.

For instance, the synthesis of derivatives of 4,5-dihydro-2H-benzo[g]indazole, a structural isomer, has been achieved through a catalyst-free protocol using polyethylene (B3416737) glycol (PEG-400) as a recyclable medium. researchgate.net This approach highlights the potential for environmentally benign syntheses of these scaffolds. Furthermore, the development of monocarbonyl analogs of curcumin (B1669340) into tetrahydro-indazole structures has been shown to enhance biological activity. japsonline.com

The strategic functionalization of the dihydro-benzo[e]indazole core has led to the creation of libraries of compounds for biological screening. These synthetic efforts often involve multi-step sequences that build upon the initial heterocyclic framework.

Ligands in Transition-Metal Catalysis

The nitrogen atoms within the pyrazole (B372694) ring of the this compound scaffold possess lone pairs of electrons that can coordinate with transition metals, making these compounds effective ligands in catalysis. researchgate.net This coordination can influence the reactivity and selectivity of the metal center, enabling a range of catalytic transformations.

The use of indazole-based ligands is well-established in transition-metal catalysis. researchgate.netnih.gov For example, palladium-catalyzed reactions have been employed for the synthesis of 2-aryl-substituted 2H-indazoles. organic-chemistry.org While direct studies on this compound as a ligand are less common, the broader class of indazole derivatives has demonstrated significant potential. For example, vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, which share the dihydro-heterocyclic feature, have been shown to be active catalysts for polymerization reactions. mdpi.com The steric and electronic properties of the indazole ligand can be fine-tuned through substitution, allowing for the optimization of catalytic activity and selectivity for specific applications. The development of rhodium(III)-catalyzed synthesis of indazole derivatives further underscores the importance of this scaffold in metal-catalyzed reactions. nih.gov

Investigations of Biological Interactions (In Vitro and In Silico)

The biological potential of this compound and its analogues has been explored through a combination of in vitro experiments and in silico computational modeling. These studies aim to elucidate the interactions of these compounds with biological macromolecules and to understand their effects on cellular processes.

Enzyme Inhibition Studies (In Vitro)

A significant area of research has focused on the ability of this compound derivatives to inhibit the activity of specific enzymes. These in vitro assays are crucial for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Derivatives of the related 4,5-dihydro-2H-indazole scaffold have been synthesized and evaluated for their anti-inflammatory activity, which was linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Similarly, various indazole derivatives have been investigated as inhibitors of other key enzymes implicated in disease. For example, certain indazole analogues have shown inhibitory activity against anaplastic lymphoma kinase (ALK) and fibroblast growth factor receptors (FGFRs). nih.gov

The table below summarizes the in vitro inhibitory activities of some indazole derivatives against various enzymes.

Compound ClassTarget EnzymeObserved ActivityReference
Substituted 4,5-dihydro-2H-indazolesCyclooxygenase-2 (COX-2)Moderate to powerful selective inhibition nih.gov
1H-indazole derivativesFibroblast growth factor receptors (FGFR1-3)IC50 values in the range of 0.8–90 μM nih.gov
3-Aminoindazole derivativesAnaplastic lymphoma kinase (ALK)IC50 value of 12 nM for entrectinib nih.gov
2H-indazole derivativesVascular endothelial growth factor receptor 2 (VEGFR-2), Tie-2, EphB4IC50 values in the low nanomolar range nih.gov
Benzimidazole-based pyrrole/piperidine hybridsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)Good to moderate inhibitory activities nih.gov

Protein-Ligand Binding Studies (In Silico)

To complement in vitro findings and to guide the design of new, more potent inhibitors, researchers employ in silico protein-ligand binding studies, also known as molecular docking. researchgate.net These computational techniques predict the preferred binding orientation and affinity of a ligand to the active site of a target protein.

Molecular docking studies have been instrumental in understanding the interactions of indazole derivatives with their protein targets. For instance, docking simulations of substituted 4,5-dihydro-2H-indazole derivatives into the active site of human COX-2 have helped to rationalize their observed inhibitory activity. nih.gov Similarly, docking studies have been used to investigate the binding of indazole-based compounds to other kinases, such as VEGFR2, providing insights into the specific amino acid residues involved in the interaction. mdpi.com These in silico models are valuable tools for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. nih.gov

The following table highlights some key interactions identified through in silico studies of indazole derivatives with protein targets.

Compound ClassProtein TargetKey Predicted InteractionsReference
Substituted 4,5-dihydro-2H-indazolesHuman Cyclooxygenase-2 (COX-2)Binding within the active site nih.gov
Dimeric indazolesVascular Endothelial Growth Factor Receptor 2 (VEGFR2)Hydrogen bonds, π–π stacking, π–cation, and hybrid interactions with key amino acid residues mdpi.com
3,3a,4,5-tetrahydro-2H-benzo[g]indazole containing quinoxaline (B1680401) derivativesEpidermal Growth Factor Receptor (EGFR)Probable binding model within the active site rsc.org
Benzimidazole (B57391) derivativesKinase proteins (CDK4/CycD1 and Aurora B)Strong binding affinity with target proteins nih.gov

Cell-Based Assays for Cellular Response Mechanisms (In Vitro)

Ultimately, the biological activity of a compound must be assessed in a cellular context. In vitro cell-based assays provide a platform to study the effects of this compound analogues on various cellular processes, including cell viability, proliferation, and specific signaling pathways.

For example, novel indazole analogues of curcumin have been evaluated for their cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal cancer). japsonline.com Some of these compounds exhibited significant cytotoxic activity and selectivity towards cancer cells over normal cells. japsonline.com Furthermore, cell-based assays have been used to investigate the anti-inflammatory effects of indazole derivatives by measuring their impact on the production of pro-inflammatory cytokines. researchgate.net Ruthenium(II) complexes incorporating indazole have also been investigated for their cytotoxic effects on cancer cell lines. rsc.org

The table below presents findings from cell-based assays involving indazole derivatives.

Compound ClassCell LinesObserved Cellular EffectReference
Indazole analogues of curcuminMCF-7, HeLa, WiDr, VeroCytotoxicity against cancer cell lines, with some compounds showing higher activity than curcumin. japsonline.com
Indazole and its derivatives-Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) researchgate.net
3,3a,4,5-tetrahydro-2H-benzo[g]indazole containing quinoxaline derivativesA549, MCF-7Antiproliferative activity, with one compound showing better activity than Erlotinib. rsc.org
Indole-based 4,5-dihydroisoxazole derivativesJurkat, HL-60High selectivity toward leukemia cells with minimal toxicity to noncancerous cells. acs.org
Benzotriazole derivativesHeLa, MCF-7, VeroReduction in cell growth, particularly in MCF-7 cells. nih.gov
New benzothiazole (B30560) hybridsHCT-116, HEPG-2, MCF-7Antitumor effect, with some compounds showing potent activity. nih.gov
Glucose Uptake Stimulation in L6 Skeletal Muscle Cells

Skeletal muscle is a primary site for glucose disposal in the body, and L6 rat skeletal muscle cells are a widely utilized in vitro model to study glucose uptake. researchgate.netnih.gov The stimulation of glucose uptake in these cells is a key mechanism for managing hyperglycemia. Certain benzothiazole derivatives, for instance, have been shown to increase the rate of glucose uptake in L6 myotubes through the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). rsc.org Similarly, other compounds like (S)- nih.gov-gingerol enhance glucose uptake in L6 myotubes by activating AMPK in response to intracellular calcium ion concentrations. doaj.org

While direct studies on this compound's effect on L6 cells are not extensively documented in the provided results, a patent for substituted this compound-9-carboxylates indicates their potential for treating diabetes and related disorders. In one study cited within the patent, compounds from this family demonstrated a significant decrease in blood glucose levels, with one compound achieving a 35.8% reduction compared to the control group after 2 hours. google.com This hypoglycemic effect suggests a potential mechanism involving enhanced glucose uptake in peripheral tissues like skeletal muscle. The L6 cell line is a well-established model for investigating such effects. researchgate.netnih.gov

Modulation of Glucagon-Induced Glucose Release in HepG2 Hepatoma Cells

The human hepatoma G2 (HepG2) cell line serves as a crucial in vitro model for studying liver-related metabolic processes, including the impact of compounds on glucose metabolism. nih.gov The liver plays a vital role in maintaining glucose homeostasis, in part through the action of glucagon, which stimulates hepatic glucose production. nih.gov The modulation of glucagon's effect is a therapeutic target for type 2 diabetes. nih.gov

Research on theaflavin-3,3'-digallate (B1259011) (TF3) has shown that it can effectively increase glucose absorption in insulin-resistant HepG2 cells. nih.gov This effect is mediated by down-regulating phosphoenolpyruvate (B93156) carboxykinase and up-regulating glucokinase. nih.gov While direct evidence for this compound is limited in the search results, the demonstrated anti-diabetic potential of its derivatives suggests a possible role in modulating hepatic glucose metabolism. google.com The HepG2 cell line is a suitable model for investigating the influence of these compounds on glucagon-induced glucose release. nih.gov

Antiproliferative Activity against Cancer Cell Lines

Derivatives of the indazole family have demonstrated notable antiproliferative activity against various cancer cell lines. The tricyclic pyrazole core, a key feature of these compounds, is present in molecules with recognized antiproliferative effects. nih.gov

In one study, new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were synthesized and evaluated for their antiproliferative activity. The nitro-based indazoles, in particular, exhibited significant activity against the NCI-H460 lung carcinoma cell line, with IC50 values ranging from 5 to 15 μM. nih.gov

Similarly, hybrid compounds of benzopyran-4-one and isoxazole (B147169) have shown significant antiproliferative activities against a panel of cancer cell lines. chapman.educhapman.edu For example, certain derivatives displayed IC50 values between 5.2 and 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity to normal cell lines. chapman.educhapman.edu Another study on indole–isatin molecular hybrids identified compounds with potent antiproliferative activity, some being four to five times more potent than the reference drug sunitinib. nih.gov

The research into 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which are structurally related to proline, a key amino acid in cancer cell metabolism, has also revealed promising antiproliferative activity against several human cancer cell lines when compared to cisplatin. nih.gov

Table 1: Antiproliferative Activity of Benzo[g]indazole Analogues

Compound Cancer Cell Line IC50 (μM)
Nitro-based indazole 11a NCI-H460 (Lung Carcinoma) 5–15
Nitro-based indazole 11b NCI-H460 (Lung Carcinoma) 5–15
Nitro-based indazole 12a NCI-H460 (Lung Carcinoma) 5–15
Antibacterial Activity

The indazole scaffold is a recurring motif in compounds with demonstrated antibacterial properties. nih.govresearchgate.netresearchgate.net Several studies have highlighted the potential of this compound analogues as effective antibacterial agents.

For instance, certain 6-nitro derivatives of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole were tested for their antibacterial activity. nih.gov Compounds 12a and 13b from this series showed minimum inhibitory concentration (MIC) values of 250 and 62.5 μg/mL, respectively, against Neisseria gonorrhoeae, without exhibiting hemolytic activity in human red blood cells. nih.gov

In another study, newly synthesized 3-(4-fluorophenyl)benzo[g]indazoles and their derivatives were evaluated for antimicrobial activity. Several of these compounds demonstrated inhibitory effects against a broad spectrum of microbes. niif.hu Furthermore, research into 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivatives has identified compounds with potent antitubercular activity against Mycobacterium tuberculosis H37Rv strain. researchgate.net One analogue showed superior activity to isoniazid, with an MIC value of 0.1 µg/mL. researchgate.net

Benzothiazole derivatives, which share some structural similarities, have also been investigated as antibacterial agents, with some showing potent activity against strains like S. aureus and E. coli. nih.gov

Table 2: Antibacterial Activity of Benzo[g]indazole Analogues

Compound Bacterial Strain MIC (μg/mL)
12a N. gonorrhoeae 250
13b N. gonorrhoeae 62.5
Analogue 24 M. tuberculosis H37Rv 0.1

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For indazole derivatives and related heterocyclic systems, SAR studies have provided valuable insights into the structural requirements for their biological activities.

For a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be dependent on the substituents at the C6 position of the benzimidazole ring. mdpi.com The length of the linker between the carboxyl group and the C2 position of the benzimidazole was inversely related to the activity, and a benzyl (B1604629) group at the N1 position enhanced the anti-inflammatory action. mdpi.com

In the context of 1,5-dihydro-2H-benzo[b] researchgate.netnih.govdiazepine-2,4(3H)-diones, modifications to the 1-phenyl ring significantly impacted their potency as inhibitors of Trypanosoma cruzi. nih.govrsc.org For example, a 3-methoxy substitution led to a decrease in potency, while a 2-methoxy group resulted in a further drop. nih.gov Replacing the 1-phenyl ring with alkyl groups also diminished the potency. nih.gov

SAR studies on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as kinase inhibitors revealed that 5-hydroxy and 5-methoxy substitutions on the benzo[b]thiophene ring led to good inhibitory effects against DYRK1A. rsc.org These studies are essential for the rational design of more potent and selective therapeutic agents. mdpi.comrsc.org

Potential in Material Science and Advanced Functional Materials

The application of indazole derivatives extends beyond pharmacology into the field of material science. The unique photophysical properties of certain indazole-based compounds make them attractive candidates for the development of advanced functional materials.

N-aryl-2H-indazoles, for example, have been identified as a new class of fluorophores. These compounds exhibit high extinction coefficients and large Stokes shifts, which are desirable properties for fluorescent materials used in various imaging and sensing applications. acs.org

Furthermore, research into indazole-based triazole-thiones has suggested their potential in non-linear optics (NLO). Structural modifications of these compounds could lead to the development of non-centrosymmetric materials with enhanced NLO behavior, which is crucial for applications in modern technology. researchgate.net The inherent tautomerism of the indazole ring system significantly influences the physical and chemical properties of these materials, offering a pathway to fine-tune their characteristics for specific applications. researchgate.net

Conclusion and Future Perspectives

Summary of Key Achievements in 4,5-Dihydro-2H-benzo[e]indazole Research

Research into the this compound scaffold, while specific, has yielded significant achievements, primarily centered on establishing viable synthetic pathways. A notable accomplishment has been the successful preparation of various N-substituted and C1-substituted derivatives.

A key synthetic method involves the condensation-cyclization of dilithiated 2-tetralone (B1666913) carboalkoxyhydrazones with aromatic esters. acs.orgacs.org This approach has enabled the synthesis of a range of methyl 4,5-dihydro-2H-benz[e]indazole-2-carboxylates. acs.org For instance, derivatives such as Methyl 1-Phenyl-4,5-dihydro-2H-benz[e]indazole-2-carboxylate, Methyl 1-(4-Chlorophenyl)-4,5-dihydro-2H-benz[e]indazole-2-carboxylate, and Methyl 1-(4-Methoxyphenyl)-4,5-dihydro-2H-benz[e]indazole-2-carboxylate have been successfully synthesized and characterized. acs.org These foundational synthetic achievements have created a platform for further exploration of this heterocyclic system and its potential applications. The availability of derivatives like this compound-1-carboxylic acid further underscores the progress in accessing functionalized analogs of the core structure. bldpharm.com

Emerging Trends and Unexplored Avenues

The broader class of indazoles and their hydrogenated derivatives are gaining substantial attention in medicinal chemistry for their diverse pharmacological activities. nih.govpnrjournal.com An emerging trend for the this compound core is the transition from purely synthetic explorations toward the evaluation of its biological potential. The synthesis of related 4,5-dihydro-2H-indazole derivatives and their assessment as anti-inflammatory agents, for example, points to a clear trajectory for future research. nih.gov

However, several avenues remain largely unexplored. While initial synthetic routes have been established, a systematic Structure-Activity Relationship (SAR) study of this compound derivatives has not been undertaken. The full spectrum of their biological activities is yet to be determined. Given that various indazole derivatives are known kinase inhibitors used in cancer therapy, investigating the potential of this specific scaffold in oncology is a significant unexplored opportunity. nih.gov Furthermore, the antimicrobial and antiprotozoal activities demonstrated by other 2H-indazole derivatives suggest another promising, yet uninvestigated, field for this compound class. mdpi.comnih.gov The development of more atom-economical, environmentally friendly, and efficient synthetic methodologies also represents an important area for future research.

Interdisciplinary Research Opportunities

The future development of this compound research is ripe with interdisciplinary opportunities.

Medicinal Chemistry and Pharmacology: The most immediate opportunity lies at the intersection of synthetic organic chemistry and pharmacology. Collaborative efforts can focus on designing and synthesizing a diverse library of this compound derivatives. These compounds can then be subjected to high-throughput screening against a wide range of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and various microbial pathogens. nih.govnih.gov Such collaborations would be essential to uncover and optimize the therapeutic potential of this scaffold.

Computational Chemistry and Molecular Modeling: The use of in silico methods, such as molecular docking, can significantly accelerate drug discovery efforts. nih.gov Computational chemists can collaborate with synthetic chemists to model the interactions of designed this compound derivatives with the active sites of target proteins. This can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources.

Materials Science: Fused-ring heterocyclic compounds, including indazoles, have potential applications beyond medicine. Research has indicated their value in creating coordination complexes that can act as polymerization catalysts. acs.org This opens an avenue for collaboration between organic chemists and material scientists to explore this compound and its derivatives as novel ligands for creating advanced materials or catalysts with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.